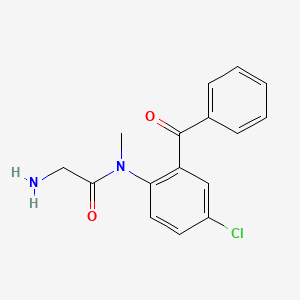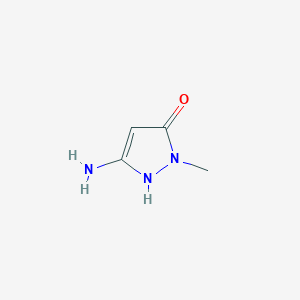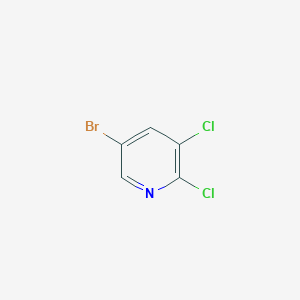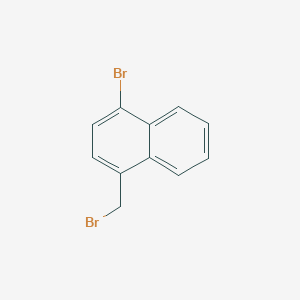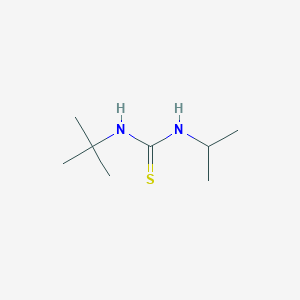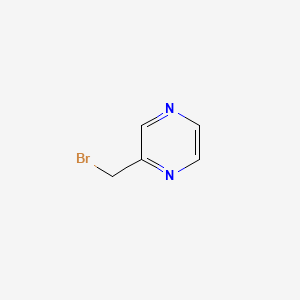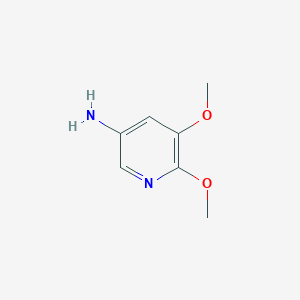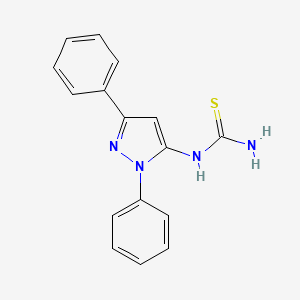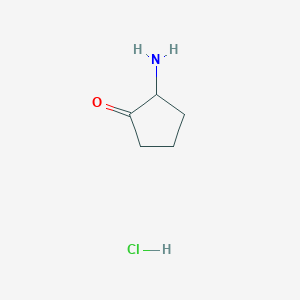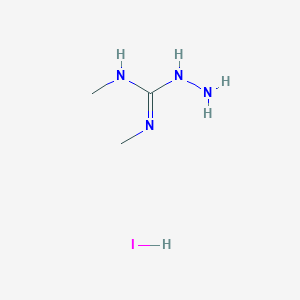![molecular formula C10H14N2O B1281282 N-[4-(2-aminoethyl)phenyl]acetamide CAS No. 63630-08-0](/img/structure/B1281282.png)
N-[4-(2-aminoethyl)phenyl]acetamide
概要
説明
The compound N-[4-(2-aminoethyl)phenyl]acetamide is a derivative of acetamide with potential biological and pharmacological properties. While the provided papers do not directly study this exact compound, they do investigate various structurally related acetamides, which can offer insights into the behavior and characteristics of similar compounds.
Synthesis Analysis
The synthesis of related acetamide compounds involves various strategies, such as the reaction of amines with acyl chlorides or the use of coupling reagents like TBTU in the presence of bases like lutidine . For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . Similarly, N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry, and in some cases, by X-ray crystallography . For example, the molecular structure of substituted N-(2-hydroxyphenyl)-acetamides was determined by X-ray crystallography, revealing evidence of intra- and intermolecular hydrogen bonds . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds of the type N–H···O and intramolecular interactions N1-H1···O2 and N2-H2B···N1 .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including the formation of hydrogen bonds, as evidenced by variable temperature NMR experiments . The electronic behavior of these hydrogen bonds can be established through Natural Bond Orbital (NBO) studies . Additionally, the reactivity of these compounds in different solvents can be analyzed using molecular electrostatic potential (MEP) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For instance, the acetamide unit in N-(2-methylphenyl)acetamide is slightly twisted with respect to the 2-methylphenyl substituent, which is closely related to the structure of unsubstituted N-phenylacetamide . The properties of these compounds, such as solubility, melting point, and boiling point, can be deduced from their molecular geometry and intermolecular interactions. Computational methods like the IEFPCM solvation model can be used to predict how these compounds interact with polar liquids .
科学的研究の応用
Agonistic Activity Against β3-Adrenergic Receptors
- N-phenyl-(2-aminothiazol-4-yl)acetamides, structurally related to N-[4-(2-aminoethyl)phenyl]acetamide, have been synthesized and evaluated for their agonistic activity against human β3-adrenergic receptors. These compounds show potential in treating obesity and non-insulin dependent diabetes, with certain derivatives demonstrating significant hypoglycemic activity in a rodent model of diabetes (Maruyama et al., 2012).
Antitumor Activity in Benzothiazole Derivatives
- N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their antitumor activity. These compounds, incorporating the N-[4-(2-aminoethyl)phenyl]acetamide framework, were tested in vitro against various human tumor cell lines, revealing that specific derivatives exhibit considerable anticancer activity (Yurttaş et al., 2015).
Synthesis of Antimalarial Drug Intermediates
- N-(2-Hydroxyphenyl)acetamide, related to N-[4-(2-aminoethyl)phenyl]acetamide, is identified as an intermediate in the natural synthesis of antimalarial drugs. Research has explored the chemoselective monoacetylation of 2-aminophenol to produce this intermediate, utilizing various acyl donors and catalysts to optimize the process (Magadum & Yadav, 2018).
Enhancement of Two-Photon Absorption in Chromophores
- Triphenylamine derivatives, including those structurally similar to N-[4-(2-aminoethyl)phenyl]acetamide, have been synthesized and studied for their two-photon absorption properties. These compounds demonstrate a significant enhancement in two-photon absorption, attributed to electron coupling and π-electron delocalization, relevant in the field of photonics and material science (Wang et al., 2008).
Antimicrobial and Hemolytic Activity
- A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which are structurally akin to N-[4-(2-aminoethyl)phenyl]acetamide, have been synthesized and tested for antimicrobial and hemolytic activities. These compounds show variable activity against selected microbial species, offering potential for antimicrobial applications (Gul et al., 2017).
Biological and Electronic Interactions Analysis
- The study of N-[4-(Ethylsulfamoyl)phenyl]acetamide, a compound related to N-[4-(2-aminoethyl)phenyl]acetamide, encompasses an exploration of its structural, electronic, and biological properties. The analysis includes molecular docking to investigate potential fungal and cancer activities, highlighting the diverse applicability of these compounds in pharmaceutical and biological research (Bharathy et al., 2021).
Anti-arthritic Properties
- N-(2-hydroxy phenyl) acetamide, structurally similar to N-[4-(2-aminoethyl)phenyl]acetamide, has been studied for its anti-arthritic and anti-inflammatory activities. Its administration in animal models showed promising results in reducing symptoms associated with arthritis, suggesting potential therapeutic applications (Jawed et al., 2010).
Safety And Hazards
特性
IUPAC Name |
N-[4-(2-aminoethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJPMSJNMPWTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495580 | |
| Record name | N-[4-(2-Aminoethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-aminoethyl)phenyl]acetamide | |
CAS RN |
63630-08-0 | |
| Record name | N-[4-(2-Aminoethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(2-aminoethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

